[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)isoxazol-3-yl]acetic acid
Overview
Description
[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)isoxazol-3-yl]acetic acid is a compound with the molecular formula C13H11NO5 and a molecular weight of 261.23 g/mol. This compound is known for its potent and selective inhibition of the enzyme lysyl oxidase-like 2 (LOXL2), which plays a crucial role in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)isoxazol-3-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydroxide). Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)isoxazol-3-yl]acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in inhibiting LOXL2, which is involved in fibrosis and cancer progression.
Medicine: Potential therapeutic applications in treating diseases related to LOXL2 activity, such as cancer and fibrotic disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of [5-(2,3-Dihydro-1,4-benzodioxin-6-yl)isoxazol-3-yl]acetic acid involves the inhibition of the enzyme lysyl oxidase-like 2 (LOXL2). This enzyme is responsible for the cross-linking of collagen and elastin in the extracellular matrix. By inhibiting LOXL2, the compound can reduce fibrosis and tumor progression.
Comparison with Similar Compounds
Similar Compounds
[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)isoxazol-3-yl]acetic acid: Known for its selective inhibition of LOXL2.
Piperine: An alkaloid from black pepper with anticancer properties through autophagy and senescence pathways.
Trimethoxyphenylsilane: A compound used in various chemical syntheses.
Uniqueness
This compound is unique due to its potent and selective inhibition of LOXL2, making it a valuable compound in the study of fibrosis and cancer. Its specific structure allows for targeted interactions with LOXL2, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5/c15-13(16)7-9-6-11(19-14-9)8-1-2-10-12(5-8)18-4-3-17-10/h1-2,5-6H,3-4,7H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKJOWYULPENSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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